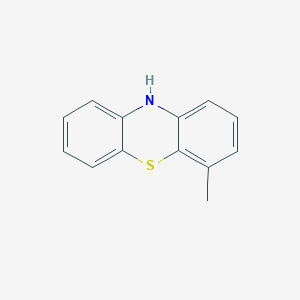
4-Methyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-10H-phenothiazine is a derivative of phenothiazine, an S, N heterocyclic molecule Phenothiazine and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10H-phenothiazine typically involves the methylation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
4-Methyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its neuroleptic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and photoredox catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enzymes, and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. In photoredox catalysis, the compound can absorb light and transfer electrons to substrates, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine: The parent compound, known for its wide range of applications.
10-Methyl-10H-phenothiazine: Another methylated derivative with similar properties.
Phenothiazine Sulfones: Oxidized derivatives with enhanced stability and reactivity.
Uniqueness
4-Methyl-10H-phenothiazine is unique due to its specific methylation at the nitrogen atom, which alters its electronic properties and reactivity. This modification makes it more suitable for certain applications, such as photoredox catalysis and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
7190-74-1 |
|---|---|
Formule moléculaire |
C13H11NS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
4-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |
Clé InChI |
LAWDGRYPKRWPIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


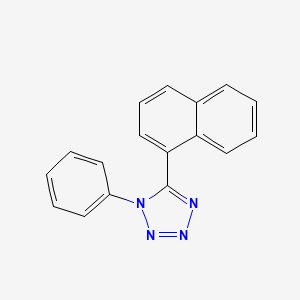
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
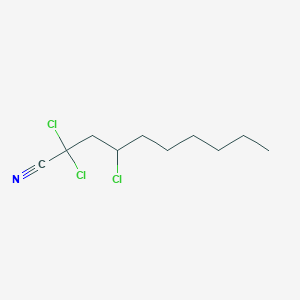
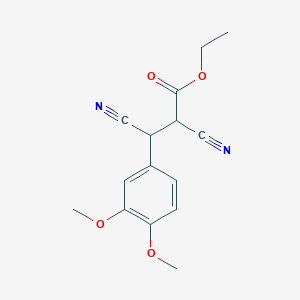
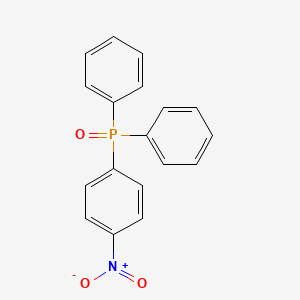
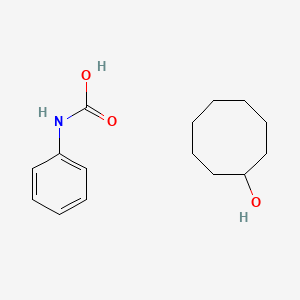

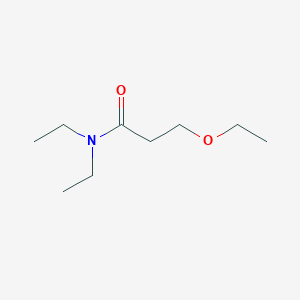
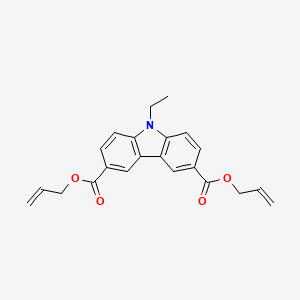
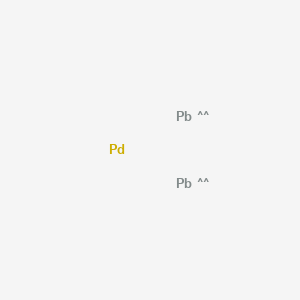
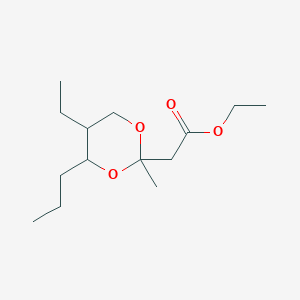
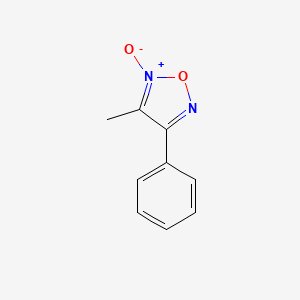
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

